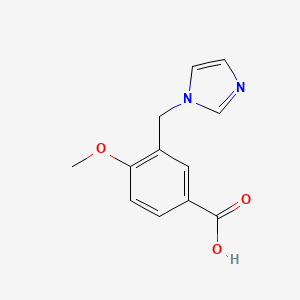
3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc . Among the different heterocyclic compounds, imidazole is better known due to its broad range of chemical and biological properties .
Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .
Wissenschaftliche Forschungsanwendungen
Aromatase Inhibitory Activity
3-(Azolylmethyl)-1H-indoles, which include 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid, have been studied for their aromatase inhibitory activity. Research has shown that certain imidazole compounds in this group exhibit potent and selective activity as aromatase inhibitors (Marchand et al., 1998).
Corrosion Inhibition
Imidazole derivatives, including those with methoxybenzoic acid structures, have been explored for their corrosion inhibition potential. One study synthesized new imidazole derivatives and found that they exhibit high corrosion inhibition efficiency, with strong adsorption and mixed types of inhibition (Prashanth et al., 2021).
Antimicrobial Activity
A series of compounds including 1-(4-methoxybenzyl)-1H-imidazoles showed potential antimicrobial activity. The specific structural makeup of these compounds, including the methoxybenzoic acid component, contributed to their antimicrobial effectiveness (Maheta et al., 2012).
Synthon Design in Solid Form Development
The imidazole-hydroxy synthon, which is a part of the methoxybenzoic acid structure, has been used in the design of novel metronidazole benzoate structures. This approach aims to optimize the physicochemical properties of solid forms, highlighting the flexibility of the imidazole group in forming hydrogen bonds (Oliveira et al., 2019).
Photocurrent Response Enhancement
Research on coordination polymers based on compounds including 3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid has shown enhanced photocurrent response. This application is significant in the field of photoelectrochemistry, offering insights into the electrochemical properties of these materials (Meng et al., 2016).
Eigenschaften
IUPAC Name |
3-(imidazol-1-ylmethyl)-4-methoxybenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-17-11-3-2-9(12(15)16)6-10(11)7-14-5-4-13-8-14/h2-6,8H,7H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXQYSEITUGBQOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)CN2C=CN=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-imidazol-1-ylmethyl)-4-methoxybenzoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

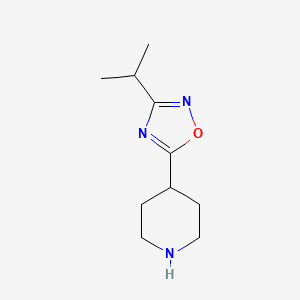
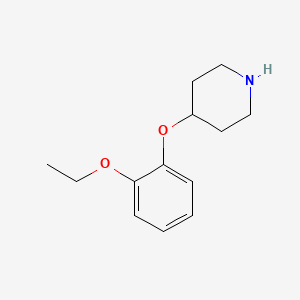
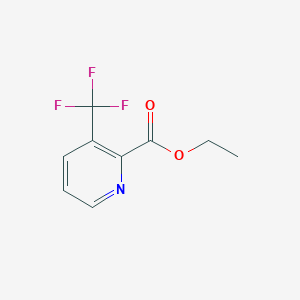
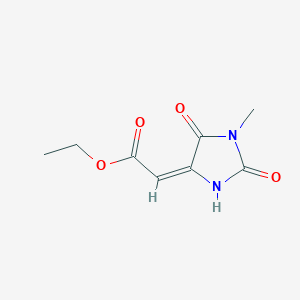
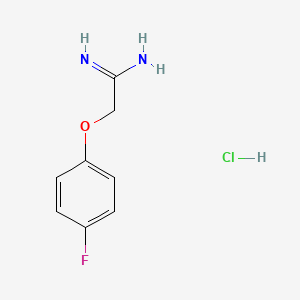
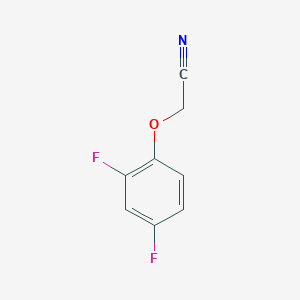
![2-[4-(Trifluoromethoxy)phenoxy]acetonitrile](/img/structure/B1324911.png)

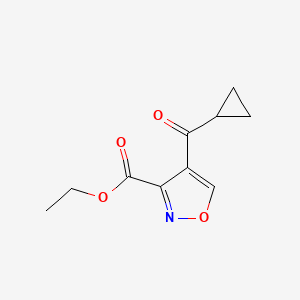
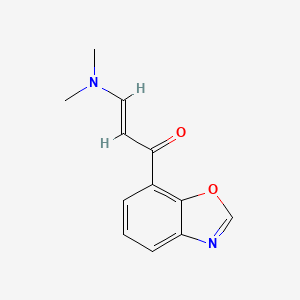
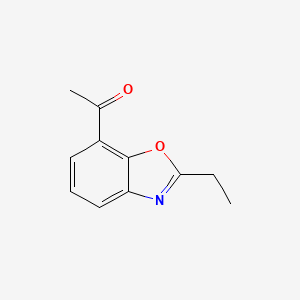
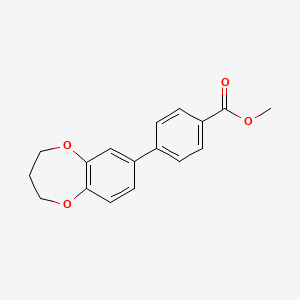
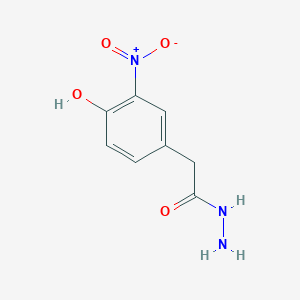
![2-[4-(Trifluoromethoxy)phenoxy]ethanethioamide](/img/structure/B1324922.png)